
1-((1,1-Dimethylethyl)amino)-3-((2-(1-methylethyl)phenyl)amino)-2-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((1,1-Dimethylethyl)amino)-3-((2-(1-methylethyl)phenyl)amino)-2-propanol is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes both tert-butyl and isopropyl groups attached to an amino-propanol backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1,1-Dimethylethyl)amino)-3-((2-(1-methylethyl)phenyl)amino)-2-propanol typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-(1-methylethyl)aniline with tert-butylamine in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and pressures to ensure the desired product’s formation.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain a high-purity product suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
1-((1,1-Dimethylethyl)amino)-3-((2-(1-methylethyl)phenyl)amino)-2-propanol undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and alkylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted amino-propanol compounds.
Aplicaciones Científicas De Investigación
1-((1,1-Dimethylethyl)amino)-3-((2-(1-methylethyl)phenyl)amino)-2-propanol has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: This compound is investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research explores its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: It is utilized in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-((1,1-Dimethylethyl)amino)-3-((2-(1-methylethyl)phenyl)amino)-2-propanol involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its binding affinity and interaction dynamics are crucial for understanding its full mechanism.
Comparación Con Compuestos Similares
Similar Compounds
- 1-((1,1-Dimethylethyl)amino)-2-propanol
- 3-((2-(1-methylethyl)phenyl)amino)-2-propanol
- 1-((1,1-Dimethylethyl)amino)-3-phenyl-2-propanol
Uniqueness
Compared to similar compounds, 1-((1,1-Dimethylethyl)amino)-3-((2-(1-methylethyl)phenyl)amino)-2-propanol stands out due to its unique combination of tert-butyl and isopropyl groups. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
98599-15-6 |
|---|---|
Fórmula molecular |
C16H28N2O |
Peso molecular |
264.41 g/mol |
Nombre IUPAC |
1-(tert-butylamino)-3-(2-propan-2-ylanilino)propan-2-ol |
InChI |
InChI=1S/C16H28N2O/c1-12(2)14-8-6-7-9-15(14)17-10-13(19)11-18-16(3,4)5/h6-9,12-13,17-19H,10-11H2,1-5H3 |
Clave InChI |
YRZFJOXDDNCCDX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC=CC=C1NCC(CNC(C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4-Bis[(aziridine-1-carbonyl)amino]butanoic acid](/img/structure/B14343795.png)
![2-Methyl-4-[2-(4-nitrophenoxy)ethyl]-1,3-thiazole](/img/structure/B14343803.png)
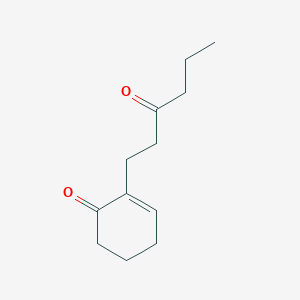
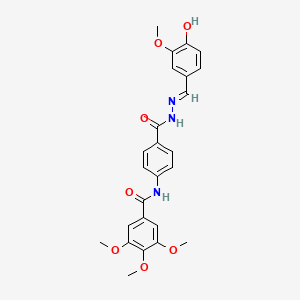
![3-(2,8,9-Trithia-5-aza-1-germabicyclo[3.3.3]undecan-1-yl)propanoic acid](/img/structure/B14343826.png)

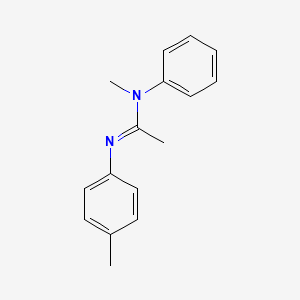
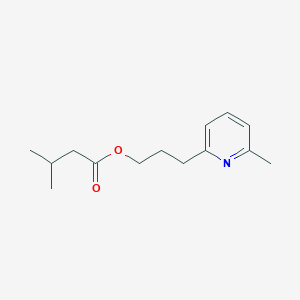
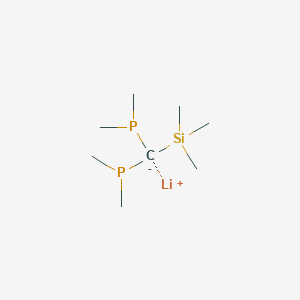

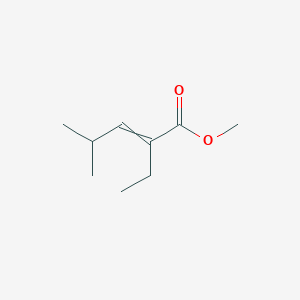

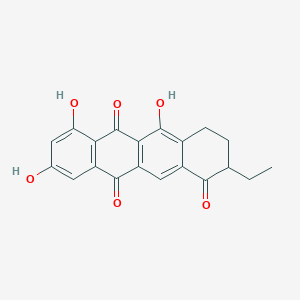
![2-[(4-Hydroxy-2,2-dimethyl-3,4-dihydrochromen-5-yl)oxy]-1-phenylethanone](/img/structure/B14343888.png)
